molecular formula C24H30ClNO3 B593375 Donepezil-d4 (hydrochloride)

Donepezil-d4 (hydrochloride)

Cat. No.: B593375
M. Wt: 420.0 g/mol
InChI Key: XWAIAVWHZJNZQQ-XFRCSBOFSA-N
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Description

Donepezil-d4 (hydrochloride) is a deuterated form of donepezil hydrochloride, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. The deuterated version, Donepezil-d4, contains four deuterium atoms, which can provide enhanced metabolic stability and potentially improved pharmacokinetic properties compared to the non-deuterated form .

Mechanism of Action

Target of Action

Donepezil-d4 (hydrochloride) primarily targets acetylcholinesterase , an enzyme responsible for the hydrolysis of acetylcholine . Acetylcholine is a key neurotransmitter in the brain involved in memory function .

Mode of Action

Donepezil-d4 (hydrochloride) binds and reversibly inhibits acetylcholinesterase, especially acetylcholinesterase .

Biochemical Pathways

The primary biochemical pathway affected by Donepezil-d4 (hydrochloride) is the cholinergic pathway . By inhibiting acetylcholinesterase, Donepezil-d4 (hydrochloride) increases the levels of acetylcholine in the brain, enhancing cholinergic transmission . Additionally, Donepezil-d4 (hydrochloride) may oppose glutamate-induced excitatory transmission via downregulation of NMDA receptors and regulate amyloid proteins .

Pharmacokinetics

Donepezil-d4 (hydrochloride) is well absorbed and undergoes extensive hepatic metabolism via CYP2D6 and 3A4 and glucuronidation to four major metabolites . It is excreted in urine (57%; 17% as unchanged drug) and feces (15%). The time to peak plasma is 3 hours for a 10 mg tablet and around 8 hours for a 23 mg tablet . The elimination half-life is approximately 70 hours, and steady-state levels are reached after 14–21 days of once-daily dosing .

Result of Action

The action of Donepezil-d4 (hydrochloride) results in the management of the behavioral and cognitive effects of Alzheimer’s Disease and other types of dementia .

Action Environment

The action of Donepezil-d4 (hydrochloride) can be influenced by various environmental factors. For instance, the presence of a carbonyl group in the indanone moiety and methoxy groups at specific positions enhance its potency . Furthermore, the clearance of Donepezil-d4 (hydrochloride) can be affected by factors such as renal impairment, age, body weight, and CYP2D6 genotype .

Biochemical Analysis

Biochemical Properties

Donepezil-d4 (hydrochloride) interacts with the enzyme acetylcholinesterase, inhibiting its activity . The IC50 value for acetylcholinesterase is 6.7 nM, indicating a high affinity for this enzyme . It is selective for acetylcholinesterase over butyrylcholinesterase .

Cellular Effects

Donepezil-d4 (hydrochloride) has been shown to inhibit the production of nitric oxide and TNF-alpha induced by oligomeric amyloid-beta (1-42) in primary rat microglial cells . It also increases acetylcholine levels in the cortex and hippocampus of aged rats .

Molecular Mechanism

Donepezil-d4 (hydrochloride) exerts its effects at the molecular level by binding to and inhibiting the enzyme acetylcholinesterase . This inhibition increases the concentration of acetylcholine, a key neurotransmitter in the brain, thereby enhancing cholinergic transmission .

Temporal Effects in Laboratory Settings

Donepezil, the non-deuterated form, has been shown to have a long half-life, suggesting potential stability and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies on Donepezil have shown dose-dependent improvements in cognitive function in animal models of Alzheimer’s disease .

Metabolic Pathways

Donepezil-d4 (hydrochloride) is involved in metabolic pathways related to the metabolism of acetylcholine . It interacts with the enzyme acetylcholinesterase, inhibiting its activity and thereby increasing the concentration of acetylcholine .

Transport and Distribution

Donepezil, the non-deuterated form, is known to cross the blood-brain barrier, suggesting that Donepezil-d4 (hydrochloride) may also be distributed in the brain .

Subcellular Localization

Given its mechanism of action, it is likely to be found in regions of the cell where acetylcholinesterase is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Donepezil-d4 (hydrochloride) involves the incorporation of deuterium atoms into the donepezil molecule. One common method is the catalytic hydrogenation of the precursor compound in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium. The reaction conditions typically include the use of a palladium or platinum catalyst under controlled temperature and pressure .

Industrial Production Methods: Industrial production of Donepezil-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial for verifying the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions: Donepezil-d4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chloramine-T in acidic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Various nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of Donepezil-d4, which can be analyzed using spectroscopic techniques to understand their structure and properties .

Scientific Research Applications

Donepezil-d4 (hydrochloride) has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Donepezil-d4: The incorporation of deuterium atoms in Donepezil-d4 provides enhanced metabolic stability and potentially improved pharmacokinetic properties compared to its non-deuterated counterpart. This makes Donepezil-d4 a valuable compound for research and development in the field of neurodegenerative diseases .

Properties

IUPAC Name

2-[dideuterio-[1-[dideuterio(phenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i12D2,16D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAIAVWHZJNZQQ-XFRCSBOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1CCN(CC1)C([2H])([2H])C2=CC=CC=C2)C3CC4=CC(=C(C=C4C3=O)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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